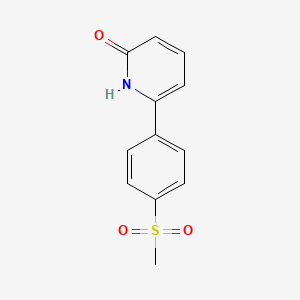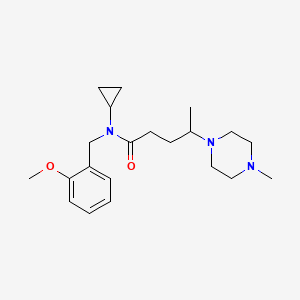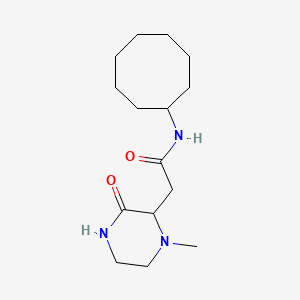![molecular formula C23H27N5O2 B3805560 2-[(4-benzylpiperazin-1-yl)methyl]-N-(2-pyridin-4-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3805560.png)
2-[(4-benzylpiperazin-1-yl)methyl]-N-(2-pyridin-4-ylethyl)-1,3-oxazole-4-carboxamide
Vue d'ensemble
Description
2-[(4-benzylpiperazin-1-yl)methyl]-N-(2-pyridin-4-ylethyl)-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a pyridine moiety, and an oxazole ring, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-N-(2-pyridin-4-ylethyl)-1,3-oxazole-4-carboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-benzylpiperazine through the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Oxazole Ring Formation: The next step is the formation of the oxazole ring. This can be achieved by reacting an appropriate α-haloketone with an amide in the presence of a base.
Coupling Reactions: The final step involves coupling the piperazine intermediate with the oxazole derivative and the pyridine moiety. This can be done using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing advanced purification techniques like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-N-(2-pyridin-4-ylethyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[(4-benzylpiperazin-1-yl)methyl]-N-(2-pyridin-4-ylethyl)-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-N-(2-pyridin-4-ylethyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-benzylpiperazine derivatives: These compounds share the piperazine moiety and exhibit similar biological activities.
Pyridine-containing compounds: Compounds with pyridine rings are known for their diverse pharmacological properties.
Oxazole derivatives: These compounds are studied for their antimicrobial and anti-inflammatory activities.
Propriétés
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-N-(2-pyridin-4-ylethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c29-23(25-11-8-19-6-9-24-10-7-19)21-18-30-22(26-21)17-28-14-12-27(13-15-28)16-20-4-2-1-3-5-20/h1-7,9-10,18H,8,11-17H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVFZQLOYQIKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=CO3)C(=O)NCCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-cyclopentyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]succinamide](/img/structure/B3805483.png)
![4-[1-[2-(4-Chlorophenyl)ethyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one](/img/structure/B3805491.png)

![2-[4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3805508.png)
![1,3,6-trimethyl-5-[4-(1-piperidin-1-ylethyl)phenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3805528.png)
![N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B3805533.png)

![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-2-pyridin-4-ylethyl)acetamide](/img/structure/B3805541.png)
![1-[3-(methylthio)propyl]-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B3805549.png)
![N-[3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B3805554.png)
![3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]pyrido[4,3-d]pyrimidin-4-one](/img/structure/B3805555.png)
![5-(4-methoxyphenyl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-furamide](/img/structure/B3805556.png)

![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-methylpiperidine](/img/structure/B3805566.png)
